

Application Note: Quantification of Cefquinome in Plasma by HPLC-MS/MS

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Compound of Interest

Compound Name: Cefquinome

Cat. No.: B1242952

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Abstract

This application note describes a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of **Cefquinome** in plasma. The protocol is intended for researchers, scientists, and drug development professionals requiring accurate measurement of **Cefquinome** concentrations for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. The method involves a straightforward protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard for precise quantification. This method has been developed based on a comprehensive review of published methodologies and offers excellent sensitivity, specificity, and a wide linear dynamic range.

Introduction

Cefquinome is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity, specifically developed for veterinary use.[1][2] Accurate determination of its concentration in plasma is crucial for understanding its pharmacokinetic profile, ensuring efficacy, and establishing appropriate dosing regimens.[1][3] This document provides a detailed protocol for a validated HPLC-MS/MS method to quantify **Cefquinome** in plasma samples.

Experimental Protocols

Materials and Reagents

- **Cefquinome** sulfate (Reference Standard, purity >95%)[1]

- **Cefquinome-d7** (Internal Standard, IS)
- HPLC-grade acetonitrile and methanol[4]
- Analytical grade formic acid[4]
- Ultrapure water[5]
- Drug-free plasma from the target species

Instrumentation

- A High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.[5]
- Analytical column: C18 Column (e.g., 2.1 x 100 mm, 1.7 μ m)[4]

Preparation of Standards and Quality Controls

Stock solutions of **Cefquinome** and the internal standard (**Cefquinome-d7**) are prepared at a concentration of 1 mg/mL in ultrapure water.[6] Working standard solutions for the calibration curve and quality control (QC) samples are prepared by serial dilution of the stock solutions with a mixture of water and acetonitrile (50:50, v/v).[5] Calibration standards and QC samples are prepared by spiking drug-free plasma with the appropriate working solutions.

Sample Preparation Protocol (Protein Precipitation)

- To 100 μ L of plasma sample (calibrator, QC, or unknown), add 10 μ L of the internal standard working solution (e.g., 1 μ g/mL **Cefquinome-d7**).
- Add 200 μ L of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[7]
- Vortex the mixture for 30 seconds.
- Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[7]
- Transfer the supernatant to a clean vial for analysis.
- Inject an aliquot (e.g., 5 μ L) into the HPLC-MS/MS system.[4]

HPLC-MS/MS Conditions

A summary of the optimized HPLC-MS/MS conditions is presented in Table 1. Electrospray ionization in positive mode (ESI+) is highly sensitive for the detection of **Cefquinome**.^[8]

Table 1: Optimized HPLC-MS/MS Parameters

Parameter	Condition
HPLC System	
Analytical Column	C18 Column (e.g., 2.1 x 100 mm, 1.7 µm) ^[4]
Mobile Phase A	0.1% Formic acid in Water ^[4]
Mobile Phase B	0.1% Formic acid in Acetonitrile ^[4]
Flow Rate	0.3 - 0.4 mL/min ^{[4][9]}
Injection Volume	5 µL ^[4]
Column Temperature	40°C ^[5]
Gradient Elution	A linear gradient can be optimized to ensure separation from endogenous plasma components. A typical gradient might start at 10% B, increase to 90% B over several minutes, hold, and then return to initial conditions for equilibration. ^[4]
Mass Spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Positive ^[8]
Capillary Voltage	3.5 kV ^[8]
Source Temperature	120°C ^[8]
Desolvation Temperature	400°C ^[8]
Monitored Transitions	See Table 2

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z) (Quantifier)	Product Ion (m/z) (Qualifier)	Collision Energy (eV)
Cefquinome	529.0	134.0	396.3	15[8]
Cefquinome-d7	536.4	141.0	-	15[8]

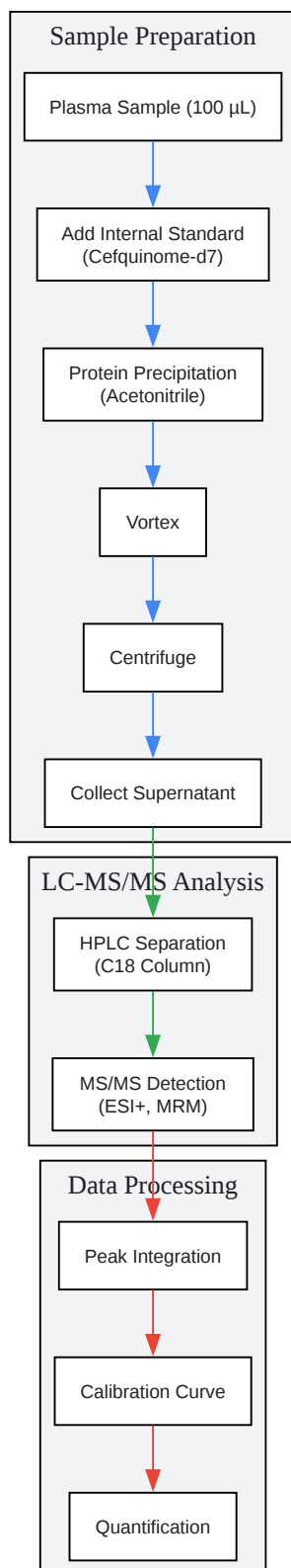
Data Presentation: Method Validation Summary

The method was validated according to established guidelines. A summary of the quantitative data is presented in Table 3.

Table 3: Summary of Method Validation Parameters

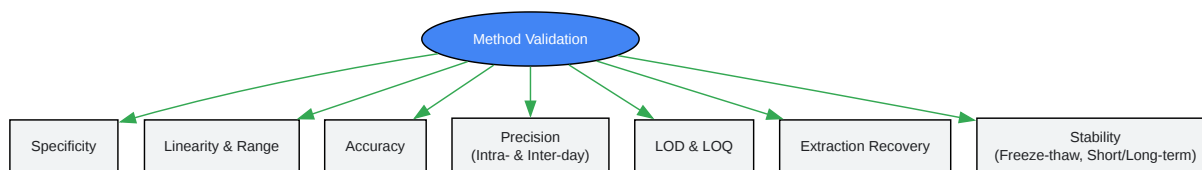
Parameter	Result
Linearity Range	5 - 2500 ng/mL[10][11]
Correlation Coefficient (r ²)	> 0.99[12]
Limit of Detection (LOD)	0.41 - 3.12 ng/mL[10][11]
Limit of Quantification (LOQ)	4.00 - 5.00 ng/mL[10][11]
Accuracy & Precision	
Intra-day Precision (%CV)	< 10%[1][3]
Inter-day Precision (%CV)	< 15%[1]
Accuracy (% Bias)	85 - 115%[9]
Recovery	
Extraction Recovery	> 85%[3]
Stability	
Freeze-Thaw Stability (3 cycles)	Stable[13][14]
Short-Term Stability (24h at 4°C)	Stable[1][15]
Long-Term Stability (-70°C for 3 months)	Stable[1][15]

Visualizations



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Caption: Experimental workflow for **Cefquinome** quantification.



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Caption: Key parameters for method validation.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific approach for the quantification of **Cefquinome** in plasma. The simple sample preparation procedure and the use of a stable isotope-labeled internal standard ensure high throughput and accurate results, making it well-suited for a variety of research and drug development applications.

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